molecular formula C9H11F2N B15235579 (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine

Cat. No.: B15235579
M. Wt: 171.19 g/mol
InChI Key: XUJSGSIZSYFAPN-ZCFIWIBFSA-N
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Description

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various synthetic routes, including nucleophilic substitution and radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine often employs scalable and efficient methods to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to facilitate the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. Pathways involved in its mechanism of action include modulation of enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
  • (1R)-1-[4-(Fluoromethyl)phenyl]ethylamine
  • (1R)-1-[4-(Chloromethyl)phenyl]ethylamine

Uniqueness

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1R)-1-[4-(difluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1

InChI Key

XUJSGSIZSYFAPN-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)F)N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)F)N

Origin of Product

United States

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